Lecirelin Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lecirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist. It is a nonapeptide analogue of the natural GnRH, designed to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This compound is primarily used in veterinary medicine to manage reproductive functions in animals .

Preparation Methods

Lecirelin acetate is synthesized using liquid-phase peptide synthesis. The process involves the stepwise addition of protected amino acids to form the desired peptide chain. The synthesis begins with the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The resulting dipeptides are then deprotected and further condensed to form longer peptide chains. The final product is purified and converted to its acetate salt form .

Chemical Reactions Analysis

Lecirelin acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to remove protecting groups during synthesis.

Substitution: Substitution reactions are employed to introduce specific functional groups into the peptide chain. Common reagents used in these reactions include hydrogen chloride, palladium hydroxide, and various carbodiimides.

Scientific Research Applications

Lecirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist used in veterinary medicine . It is a GnRH analog and a nonapeptide . this compound is marketed under several brand names, including Dalmarelin, Ovucron, and Reproreline .

Applications in Veterinary Medicine

This compound is primarily used in veterinary medicine to manage reproductive processes in animals .

Induction of Ovulation

- Mares A study on mares showed that lecirelin can be used to induce ovulation as an alternative to human chorionic gonadotropin (hCG). Lecirelin, administered intravenously, resulted in ovulation in 64% of cycles, compared to 76% with hCG. Pregnancy rates were 68% for lecirelin and 54% for hCG .

- Rabbits Intravaginal administration of lecirelin can induce ovulation in rabbit does .

- Camels Epidural injections of lecirelin have been evaluated for inducing ovulation in female dromedary camels .

Treatment of Ovarian Cysts in Cattle

This compound has been used in the treatment of ovarian cysts in cattle .

- A study involving crossbred Girolando lactating dairy cattle evaluated the effectiveness of this compound in treating ovarian cysts. The study administered 0.1 mg of this compound intramuscularly to cows with ovarian cysts and re-examined them after 7-8 days. The disappearance of the cystic structure and the presence of luteal tissue were considered indicative of effective treatment .

Improving Conception Rates

GnRH analogs like lecirelin can improve conception rates in repeat-breeding crossbred cows when administered at the time of artificial insemination (AI) .

Comparison with Other GnRH Analogs

A study compared the effects of gonadorelin, lecirelin, and buserelin on LH and progesterone profiles and follicular dynamics in cattle. The results indicated that lecirelin, at a dose of 25 or 50 μg, and buserelin resulted in a significantly higher LH release compared to gonadorelin. All three GnRH analogs were effective in inducing the disappearance of the dominant follicle .

Effects on LH and Progesterone

Lecirelin influences the release of luteinizing hormone (LH) and the concentration of progesterone .

- A study showed that the plasma LH response was significantly lower after gonadorelin treatment compared to lecirelin or buserelin. The mean maximal LH concentration after gonadorelin treatment was 2.5 times lower than after lecirelin or buserelin .

- Four days after GnRH administration, the overall mean increase in plasma progesterone concentration was 70% and did not differ significantly between the treatment groups .

L-Arginine as a Promoter of Sperm Capacitation

L-arginine can be used to promote sperm capacitation . The use of L-arginine in fertilization medium resulted in higher production of nitrite/nitrate. Additionally, it was observed that the use of nitric oxide synthesis inhibitor reduced cleavage rate and blastocyst formation .

Data Table: Comparison of GnRH Analogs in Cattle

| Feature | Gonadorelin | Lecirelin (25 μg) | Lecirelin (50 μg) | Buserelin |

|---|---|---|---|---|

| LH Release | Lower | Higher | Higher | Higher |

| Disappearance of Dominant Follicle | Effective | Effective | Effective | Effective |

| Increase in Progesterone | 70% | 70% | 70% | 70% |

Mechanism of Action

Lecirelin acetate exerts its effects by binding to GnRH receptors in the pituitary gland. This binding stimulates the release of LH and FSH, which in turn regulate reproductive functions. The molecular targets of this compound are the GnRH receptors, and the pathways involved include the activation of intracellular signaling cascades that lead to hormone release .

Comparison with Similar Compounds

Lecirelin acetate is similar to other GnRH agonists such as leuprorelin and buserelin. it has unique properties that make it suitable for specific applications:

Leuprorelin: Used primarily in human medicine for treating hormone-dependent cancers and reproductive disorders.

Buserelin: Used in both human and veterinary medicine for similar purposes as this compound. This compound is unique in its specific use in veterinary medicine for managing reproductive health in livestock

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for using Lecirelin Acetate in bovine reproductive synchronization studies?

this compound is commonly integrated into Fixed-Time Artificial Insemination (FTAI) and Fixed-Time Embryo Transfer (FTET) protocols. A typical protocol involves:

- Day 0 : Intravaginal progesterone (P4) device insertion (1 g) + 2 mg estradiol benzoate (EB) .

- Day 8.5 : Device removal + 500 µg cloprostenol (prostaglandin) + 10 mg FSHp + 1 mg EB .

- 44 hours post-cloprostenol : FTAI performed.

- Day 20 post-FTAI : 25 µg this compound administered to nonpregnant cows with corpus luteum (CL) to initiate FTET .

Researchers should monitor CL presence via ultrasonography and validate pregnancy rates 28–40 days post-insemination .

Q. How does this compound induce ovulation in cattle with ovarian follicular cysts?

As a synthetic GnRH analog, Lecirelin binds to pituitary GnRH receptors, triggering a rapid luteinizing hormone (LH) surge. This surge induces follicular luteinization, resolving cysts and restoring ovulatory cycles . Key methodological validations include:

- LH quantification : Radioimmunoassay (RIA) or ELISA to measure pre-/post-administration LH levels .

- Ovarian ultrasonography : To confirm cyst resolution and subsequent ovulation .

Q. What analytical techniques ensure the purity and stability of this compound in experimental formulations?

Critical quality control measures include:

- High-Performance Liquid Chromatography (HPLC) : Purity validation (≥98% by area normalization) .

- Capillary Zone Electrophoresis (CZE) : To assess counter-ion content (e.g., acetate ≤12%) and peptide integrity .

- Amino acid composition analysis : Deviation ≤±10% via hydrolysis and mass spectrometry .

Q. What physiological parameters should be monitored during this compound-induced ovulation studies?

- LH surge dynamics : Peak amplitude and duration post-administration .

- Follicular/cyst morphology : Ultrasonographic tracking of follicle diameter and CL formation .

- Pregnancy rates : Confirmed via transrectal ultrasound 28–40 days post-intervention .

Advanced Research Questions

Q. How can researchers optimize this compound dosage for LH surge induction in ewes?

A dose-response study in Tuj ewe-lambs demonstrated:

- Threshold efficacy : 0.5–1.0 µg/kg BW produced significantly higher LH surges vs. 0.1–0.2 µg/kg (P<0.05) .

- Pituitary replenishment : LH stores recover within 72 hours, enabling repeated administrations without tachyphylaxis .

Methodological recommendation : Use jugular vein cannulation for frequent blood sampling (e.g., every 30 minutes for 5 hours) to capture LH kinetics .

Q. How do interactions between this compound and other hormones influence synchronization outcomes?

- Progesterone (P4) : Pre-treatment with P4 enhances LH surge magnitude by priming pituitary responsiveness .

- eCG (equine chorionic gonadotropin) : Combined use with Lecirelin in FTET protocols improves follicular recruitment (e.g., 76.3% FTET rate in cows) .

Experimental design : Compare conception rates in cohorts receiving Lecirelin alone vs. Lecirelin + eCG (300 IU) + cloprostenol .

Q. How can discrepancies in conception rates across Lecirelin studies be reconciled?

Contradictory results (e.g., 44.4% vs. 39.3% FTAI conception rates ) may arise from:

- Population variability : Parity (nulliparous vs. multiparous) and postpartum status .

- Protocol timing : Optimal intervals between Lecirelin administration and insemination (e.g., 27–30 hours in ewes ).

Resolution strategy : Multivariate regression analysis to isolate variables (e.g., BCS, lactation status) .

Q. What longitudinal methodologies assess long-term ovarian effects of repeated Lecirelin administration?

- Hormonal profiling : Serial measurements of progesterone, estradiol, and anti-Müllerian hormone (AMH) over multiple estrous cycles .

- Ovarian histopathology : Post-mortem analysis of follicular reserve and stromal integrity in terminal studies .

- Fertility tracking : Compare calving intervals and parity outcomes in treated vs. control herds .

Properties

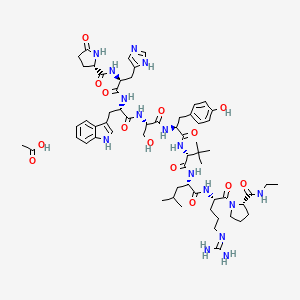

Molecular Formula |

C61H88N16O14 |

|---|---|

Molecular Weight |

1269.4 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1 |

InChI Key |

VDPSUXHTLGLWQB-AWTPQUGLSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.